N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide
Description
N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a cyclohexyl group attached to the hydrazine nitrogen and a 2-isopropyl-5-methylphenoxyacetyl moiety. This compound belongs to a broader class of thiosemicarbazides, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between hydrazinecarbothioamide intermediates and substituted phenoxyacetyl chlorides or aldehydes under reflux conditions in polar solvents like acetic acid or methanol .
The structural uniqueness of this compound lies in the combination of a bulky cyclohexyl group and the lipophilic 2-isopropyl-5-methylphenoxy moiety, which may enhance membrane permeability and target binding compared to simpler aryl-substituted analogs .
Properties
Molecular Formula |
C19H29N3O2S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C19H29N3O2S/c1-13(2)16-10-9-14(3)11-17(16)24-12-18(23)21-22-19(25)20-15-7-5-4-6-8-15/h9-11,13,15H,4-8,12H2,1-3H3,(H,21,23)(H2,20,22,25) |
InChI Key |
KLJFTKRREKLBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-isopropyl-5-methylphenoxyacetic acid to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in ) enhance electrophilic reactivity, which may improve enzyme inhibition but increase cytotoxicity.
- Cyclohexyl substitution introduces conformational rigidity, as observed in X-ray studies of related compounds, where the cyclohexyl group participates in van der Waals interactions and H-bonding networks .
Enzyme Inhibition
- The target compound’s cyclohexyl group demonstrates moderate carbonic anhydrase I (hCA I) inhibition (Ki ~20–30 µM), outperforming simpler phenyl analogs but underperforming compared to N-(2,4-dichlorophenyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide (Ki = 0.97 µM) due to the latter’s stronger halogen-mediated hydrophobic interactions .
- N-phenyl derivatives (e.g., ) show weaker hCA I inhibition (Ki >50 µM), highlighting the critical role of substituent electronegativity and steric bulk .
Anticancer Potential
- Phenoxyacetyl analogs with triazole moieties (e.g., ) show superior cytotoxicity (IC50 <10 µM) due to synergistic π-π stacking and hydrogen bonding with biological targets.
Physicochemical Properties
Crystallography and Intermolecular Interactions
- X-ray studies of N-cyclohexyl-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide reveal dimer stabilization via N–H⋯O hydrogen bonds (interaction energy: −32.2 kcal/mol), a feature shared with the target compound’s phenoxyacetyl analogs .
- In contrast, N-phenyl derivatives (e.g., ) form weaker dimers (−15 to −20 kcal/mol) due to less efficient packing of planar aryl groups .
Solubility and Lipophilicity
- The cyclohexyl group increases logP by ~1.5 units compared to phenyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Halogenated derivatives (e.g., 4-chlorophenyl) exhibit intermediate logP values, balancing solubility and bioavailability .
Computational Insights
- Molecular docking reveals that the cyclohexyl moiety occupies hydrophobic pockets in hCA I, while the phenoxyacetyl group forms hydrogen bonds with active-site residues like Thr199 and Glu106 .
Biological Activity
N-cyclohexyl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C18H26N2O2S
- Molecular Weight : 342.48 g/mol
This structure features a hydrazinecarbothioamide moiety, which is known for its reactivity and biological significance.
Research indicates that compounds with hydrazinecarbothioamide structures can exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : Many hydrazine derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, protecting cells from oxidative stress.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.7 | Induction of apoptosis via intrinsic pathways |
| K562 | 8.5 | Cell cycle arrest and apoptosis |
| MDA-MB-361 | 21.5 | Inhibition of proliferation |
These findings indicate that the compound exhibits selective cytotoxicity, particularly against HeLa and K562 cells, suggesting potential for development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary antimicrobial testing has shown that this compound may inhibit the growth of certain bacterial strains. The following table summarizes the antimicrobial activity observed:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
The results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Current studies suggest that this compound exhibits a favorable safety index in preliminary tests. However, comprehensive toxicity studies are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
